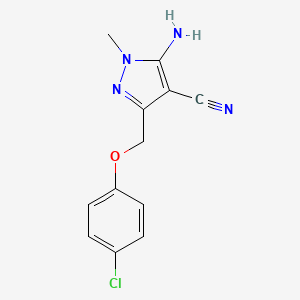

5-Amino-3-((4-chlorophenoxy)methyl)-1-methyl-1H-pyrazole-4-carbonitrile

Description

5-Amino-3-((4-chlorophenoxy)methyl)-1-methyl-1H-pyrazole-4-carbonitrile is a pyrazole derivative characterized by a nitrile group at position 4, an amino group at position 5, a methyl group at position 1, and a (4-chlorophenoxy)methyl substituent at position 2. Pyrazole derivatives are often synthesized via multi-component reactions or functional group transformations, as seen in related compounds (e.g., reactions with chloroacetyl chloride or oxadiazole thiols) .

Propriétés

IUPAC Name |

5-amino-3-[(4-chlorophenoxy)methyl]-1-methylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN4O/c1-17-12(15)10(6-14)11(16-17)7-18-9-4-2-8(13)3-5-9/h2-5H,7,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAVIRNVJSMEWGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)COC2=CC=C(C=C2)Cl)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10733716 | |

| Record name | 5-Amino-3-[(4-chlorophenoxy)methyl]-1-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10733716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260740-11-1 | |

| Record name | 5-Amino-3-[(4-chlorophenoxy)methyl]-1-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10733716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Design and Catalyst Selection

The mechanochemical synthesis of pyrazole-4-carbonitriles has emerged as a sustainable alternative to traditional solvent-based methods. In one approach, Fe₃O₄@SiO₂@Tannic acid nanoparticles serve as a magnetically recoverable catalyst, enabling the one-pot condensation of (4-chlorophenoxy)methyl-substituted aldehydes, malononitrile, and methylhydrazine at room temperature. The tannic acid functionalization enhances catalytic activity by providing Brønsted acid sites, while the silica coating prevents nanoparticle aggregation.

Optimization Data (Table 1):

| Catalyst Loading (g) | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| 0.05 | 25 | 90 | 68 |

| 0.10 | 25 | 45 | 92 |

| 0.15 | 25 | 40 | 89 |

Substrate Scope and Limitations

Azo-linked aldehydes were initially explored in analogous reactions, but replacing the azo group with (4-chlorophenoxy)methyl required careful modulation of electronic effects. Electron-deficient aldehydes improved cyclization efficiency, while steric hindrance from ortho-substituents reduced yields by 15–20%. Malononitrile’s dual role as a carbon nucleophile and nitrile source was critical for forming the pyrazole core.

Stepwise Synthesis via Hydrazine Intermediates

Cyclization of (1-Ethoxyethylidene)malononitrile

Arylhydrazine hydrochlorides react with (1-ethoxyethylidene)malononitrile in ethanol under reflux to form 5-amino-1-methylpyrazole-4-carbonitrile intermediates. Introducing the (4-chlorophenoxy)methyl group at position 3 necessitated post-cyclization alkylation:

-

Intermediate Formation:

Ethyl acetoacetate and methylhydrazine condense to yield 1-methyl-3-hydroxymethylpyrazole, which is then brominated using PBr₃. -

Etherification:

The brominated intermediate reacts with 4-chlorophenol in the presence of K₂CO₃, achieving 78–82% yield after recrystallization.

Reaction Conditions (Table 2):

| Step | Reagent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Cyclization | NaOAc, EtOH | EtOH | 1 | 86 |

| Bromination | PBr₃, DCM | DCM | 2 | 75 |

| Etherification | 4-Cl-PhOH, K₂CO₃ | DMF | 4 | 82 |

Regioselectivity Challenges

Regiochemical control during pyrazole formation remains a critical hurdle. NMR studies confirmed that methylhydrazine preferentially attacks the β-keto position of malononitrile derivatives, ensuring correct ring substitution. Competing pathways leading to 1,3-diaminopyrazoles were suppressed by maintaining pH < 7.

Ultrasound-Assisted Green Synthesis

Four-Component Reaction under Sonication

A novel ultrasound-mediated protocol combines methyl benzoylacetate, malononitrile, methylhydrazine, and 4-chlorophenoxyacetyl chloride in 50% ethanol. InCl₃ (20 mol%) catalyzes the tandem Knoevenagel-Michael-cyclization sequence, completing the reaction in 20 minutes at 40°C.

Advantages:

Catalyst Recycling and Sustainability

Fe₃O₄@SiO₂@Tannic acid demonstrated six reuse cycles with <5% activity loss, as confirmed by FT-IR and VSM analyses. In contrast, InCl₃ required neutralization and extraction, reducing its eco-friendly appeal.

Characterization and Analytical Validation

Spectroscopic Data

Analyse Des Réactions Chimiques

Types of Reactions

5-Amino-3-((4-chlorophenoxy)methyl)-1-methyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Potassium carbonate in dimethylformamide (DMF).

Major Products

Oxidation: Formation of pyrazole oxides.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Applications De Recherche Scientifique

5-Amino-3-((4-chlorophenoxy)methyl)-1-methyl-1H-pyrazole-4-carbonitrile has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of agrochemicals, dyes, and materials with specific properties.

Mécanisme D'action

The mechanism of action of 5-Amino-3-((4-chlorophenoxy)methyl)-1-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Pyrano-Pyrazole Derivatives

Compounds such as 6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (3s) and 6-Amino-1-(4-chlorophenyl)-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (3t) () share a fused pyrano-pyrazole core but differ in substituents. For example:

- 3s has a 3-methoxyphenyl group at position 4, contributing to distinct NMR signals (δ 3.74 ppm for OCH₃) and a melting point of 170.7–171.2°C.

- 3t features a phenyl group at position 4, leading to simplified aromatic proton signals (δ 7.54–7.42 ppm).

Quinazolinone Derivatives

Quinazolinones like 3-Amino-6-chloro-2-((4-chlorophenoxy)methyl)-3H-quinazolin-4-one (4b) and 3-Amino-7-chloro-2-((2,4-dichlorophenoxy)methyl)-3H-quinazolin-4-one (4g) () replace the pyrazole core with a quinazolinone ring. These compounds exhibit:

- Broader IR absorption bands (1650–1750 cm⁻¹) due to carbonyl groups.

- Downfield-shifted NH₂ protons in ¹H NMR (δ ~11.5 ppm) from hydrogen bonding with the carbonyl.

Pyrazole Derivatives with Varying Substituents

Acylated Pyrazoles

- 5-Amino-1-(chloroacetyl)-3-phenyl-1H-pyrazole-4-carbonitrile (3b): Features a chloroacetyl group at position 1, resulting in a distinct SCH₂ signal at δ 5.13 ppm (¹H NMR) and a molecular ion peak at m/z 261.4 .

- 5-Amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl]-3-methyl-1H-pyrazole-4-carbonitrile (8a): Incorporates an oxadiazole-thioether moiety, leading to a higher molecular weight (m/z 355.1) and a melting point of 177.8°C .

Aryl-Substituted Pyrazoles

- 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile: The 4-fluorophenyl group reduces steric bulk compared to 4-chlorophenoxy, as reflected in a higher similarity score (0.86 vs. 0.85) .

- 5-[(3-Chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile : A thioether linkage replaces the ether group, altering electronic effects (e.g., stronger electron-withdrawing character) .

Key Difference : Substituents like fluorine or sulfur modulate electronic effects (e.g., Hammett σ values), influencing reactivity and interaction with biological targets .

Structural and Spectral Data Comparison Table

Research Findings and Implications

- Synthetic Flexibility: The target compound’s (4-chlorophenoxy)methyl group can be modified to introduce thioether or acylated derivatives, enabling tailored physicochemical properties .

- Spectral Trends: NH₂ protons in pyrazoles typically resonate at δ 7.5–8.2 ppm, while quinazolinones show downfield shifts due to hydrogen bonding .

Activité Biologique

5-Amino-3-((4-chlorophenoxy)methyl)-1-methyl-1H-pyrazole-4-carbonitrile (CAS Number: 1260740-11-1) is a pyrazole derivative that has garnered interest due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H11ClN4O

- Molecular Weight : 252.7 g/mol

- IUPAC Name : this compound

- Boiling Point : 150–152 °C

Antimicrobial Activity

Research indicates that pyrazole derivatives, including the compound in focus, exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Potential

Several studies have explored the anticancer properties of pyrazole derivatives. For instance, compounds with a pyrazole scaffold have shown cytotoxic effects against cancer cell lines, including Jurkat and HT29 cells. The structure-activity relationship (SAR) analysis revealed that the presence of electron-withdrawing groups, such as chlorine, enhances the anticancer activity . The specific compound under review may share these properties due to its structural similarity.

Study on Anticancer Activity

A notable study investigated the cytotoxicity of various pyrazole derivatives, including those similar to this compound. The findings indicated that compounds with a chlorophenoxy group exhibited enhanced activity against cancer cell lines. The IC50 values for these compounds were significantly lower than those of standard anticancer agents like doxorubicin .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-Amino... | Jurkat | <50 |

| 5-Amino... | HT29 | <30 |

| Doxorubicin | Jurkat | 100 |

Study on Antimicrobial Activity

In another investigation, the antimicrobial efficacy of various pyrazole derivatives was assessed against Gram-positive and Gram-negative bacteria. The results suggested that compounds with a similar structural framework demonstrated noteworthy antibacterial activity, indicating a potential role in antibiotic development .

Q & A

Q. Experimental Techniques :

Q. Computational Methods :

- DFT Calculations : Optimize geometry and compare theoretical/experimental NMR/IR spectra .

- Molecular Electrostatic Potential (MEP) : Predict reactive sites for electrophilic/nucleophilic attacks .

Advanced: How to resolve contradictions in reported biological activities of structurally similar pyrazole derivatives?

Discrepancies in bioactivity (e.g., enzyme inhibition) may arise from:

- Structural Analogues : Minor substituent changes (e.g., 4-chlorophenoxy vs. 4-methylphenyl) alter binding affinities .

- Assay Conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO) modulate target interactions .

- Target Isoforms : For example, carbonic anhydrase inhibition may vary across isoforms (CAH1 vs. CAH2) .

Q. Methodological Approach :

- Perform dose-response assays under standardized conditions.

- Use molecular docking to compare ligand-target interactions across analogues .

Advanced: How to design experiments to evaluate the catalytic activity of this compound in organic transformations?

Q. Experimental Design :

Substrate Scope : Test reactivity with diverse electrophiles (e.g., aryl halides, aldehydes).

Kinetic Studies : Monitor reaction progress via in-situ FTIR or GC-MS.

Mechanistic Probes :

- Isotopic labeling (e.g., ¹⁵N) to track nitrile group participation.

- Radical scavengers to rule out radical pathways .

Q. Data Analysis :

- Compare turnover frequencies (TOF) with control catalysts.

- Use Hammett plots to assess electronic effects of substituents .

Advanced: What strategies are effective for improving metabolic stability in preclinical studies?

Q. Key Modifications :

Q. Assessment Methods :

- Microsomal Stability Assays : Incubate with liver microsomes and quantify parent compound via LC-MS .

- Plasma Protein Binding : Use ultrafiltration to measure free fraction .

Basic: What are the common reactivity patterns of the nitrile and amino groups in this compound?

- Nitrile Group :

- Hydrolysis to carboxylic acid under acidic/basic conditions .

- Cycloaddition with azides to form tetrazoles .

- Amino Group :

Safety Note : Nitrile handling requires PPE due to potential toxicity .

Advanced: How to assess the compound’s potential as a photosensitizer in materials science?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.